molecular formula C13H19NO2S B2916414 Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329222-94-8

Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2916414
CAS RN: 329222-94-8
M. Wt: 253.36
InChI Key: KECVYBAUBFEMBT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (EAEBTC) is an organic compound belonging to the family of heterocyclic compounds. It is a derivative of benzothiophene, and is used in a variety of scientific applications, including drug synthesis, drug delivery, and biochemistry.

Scientific Research Applications

Chemical Transformations and Derivatives

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a precursor in synthesizing various chemical derivatives. By undergoing acetylation and propionylation, it forms compounds that, upon further reaction with hydrazine hydrate, yield 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones. These compounds are then converted into Schiff bases through treatment with aromatic aldehydes. Such chemical transformations underscore the compound's versatility in organic synthesis, leading to potential applications in pharmaceuticals and materials science (B. Narayana et al., 2006).

Biological Activity and Potential Therapeutic Applications

A diverse array of derivatives synthesized from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit promising biological activities. For instance, compounds derived from this molecule have been evaluated for their antimicrobial and anti-inflammatory properties. Certain derivatives demonstrate significant biological activity, highlighting the compound's potential as a scaffold for developing new therapeutic agents (B. Narayana et al., 2006).

Cyclization Reactions and New Heterocyclic Systems

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate also participates in cyclization reactions, leading to the formation of novel heterocyclic systems. These reactions expand the diversity of heterocyclic compounds available for further chemical and biological investigation, potentially opening new pathways for drug discovery and development (A. Santagati et al., 1993).

Anticancer Research

Research into the anticancer potential of derivatives from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has identified compounds with significant activity against cancer cell lines. These findings suggest the possibility of developing new anticancer agents based on modifications of this compound, contributing to the ongoing search for effective cancer therapies (E. Gad et al., 2020).

properties

IUPAC Name

ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-3-8-5-6-9-10(7-8)17-12(14)11(9)13(15)16-4-2/h8H,3-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECVYBAUBFEMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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